Methyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate
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Overview
Description
“Methyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate” is a novel naphtho[2,3-b]indolizine-6,11-dione derivative . It has attracted the attention of chemists due to its potential applications .
Synthesis Analysis
The compound is synthesized by a one-pot multicomponent reaction between naphthoquinone, indandione, and pyridine derivatives . This method involves an annulation reaction of indoles with 2-vinylanilines in the presence of iodine through a cascade intermolecular nucleophilic substitution and intramolecular cyclization .Molecular Structure Analysis
The structures of synthesized compounds were characterized by IR, 1H NMR, and 13C NMR analysis . The structure of two compounds was confirmed by single crystal X-ray diffraction .Chemical Reactions Analysis
The photophysical properties of synthesized compounds were measured in a variety of organic solvents . The effects of substituents and solvents on UV-vis spectra and fluorescence emission were analyzed . All compounds showed negative solvatochromism .Physical And Chemical Properties Analysis
The compound has a melting point of 264 °C . Its IR spectrum shows peaks at 1618, 1672, 1716, 2638, and 3080 cm−1 . The UV spectrum (in CHCl3) shows a maximum at 335 nm (lg ε: 4.19) and 504 nm (lg ε: 3.79) .Scientific Research Applications
Supramolecular Chemistry
Supramolecular chemistry involves the design of complex structures through non-covalent interactions. Methyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate derivatives have been incorporated into supramolecular assemblies. Their π-stacking interactions and hydrogen bonding capabilities contribute to the formation of functional materials, such as sensors and molecular switches.
Mechanism of Action
The fluorescence emission of these derivatives was sensitive to solvent basicity and large Stokes shifts (up to 129 nm, 4599 cm−1) were observed . The similar multicomponent reaction between naphthoquinone, bindone, and pyridine derivatives provide the formation of a stable non-fluorescent compound possessing a zwitter-ionic structure .
properties
IUPAC Name |
methyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c1-10-7-8-20-13(9-10)14(19(23)24-2)15-16(20)18(22)12-6-4-3-5-11(12)17(15)21/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYUCRGSAVFMNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(N2C=C1)C(=O)C4=CC=CC=C4C3=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate |
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